![molecular formula C17H24N4S B2730002 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 440334-18-9](/img/structure/B2730002.png)
4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione, also known as VUF10166, is a compound that has been extensively studied in scientific research. This compound belongs to the class of quinazoline derivatives and has shown potential in various research applications.
作用机制
The mechanism of action of 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione involves its binding to the serotonin 5-HT6 receptor. This binding leads to the activation of various signaling pathways, which ultimately results in the modulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione has various biochemical and physiological effects. It has been shown to enhance cognitive function, improve memory, and increase attention span. Additionally, it has also been shown to have potential in the treatment of various neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione in lab experiments is its high selectivity for the serotonin 5-HT6 receptor. This allows for more precise and targeted experiments. However, one of the limitations of using 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione. One potential direction is the development of more potent and selective ligands for the serotonin 5-HT6 receptor. Additionally, further research is needed to fully understand the potential therapeutic applications of 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione in neuropsychiatric disorders. Finally, more research is needed to understand the potential side effects of 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione and its long-term safety profile.
In conclusion, 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione is a compound that has shown potential in various scientific research applications. Its high selectivity for the serotonin 5-HT6 receptor makes it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its potential and limitations.
合成方法
The synthesis of 4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione involves the reaction of 4-chloro-2-nitroaniline with 1-methylpiperazine in the presence of potassium carbonate. The resulting intermediate is then reacted with 3-bromopropylamine to obtain the final product.
科学研究应用
4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione has been studied for its potential in various scientific research applications. One of the most promising areas of research is its use as a ligand for the serotonin 5-HT6 receptor. This receptor is involved in various physiological processes such as learning, memory, and mood regulation.
属性
IUPAC Name |
4-[3-(4-methylpiperidin-1-yl)propylimino]-4aH-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4S/c1-13-7-11-21(12-8-13)10-4-9-18-16-14-5-2-3-6-15(14)19-17(22)20-16/h2-3,5-6,13-14H,4,7-12H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXWZEZJJZIDJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCN=C2C3C=CC=CC3=NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(4-Methylpiperidin-1-yl)propyl]amino}-1,2-dihydroquinazoline-2-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

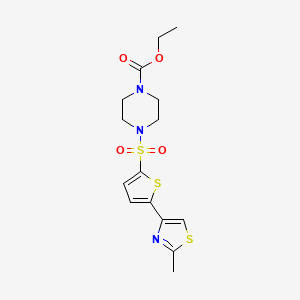
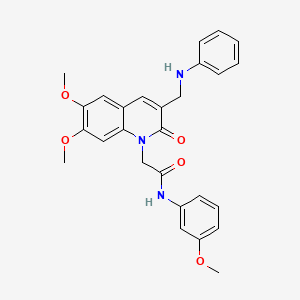
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2729925.png)

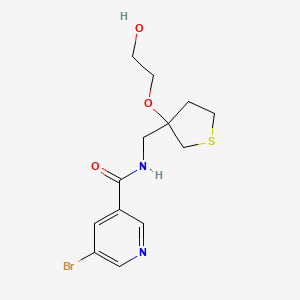




![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2729932.png)
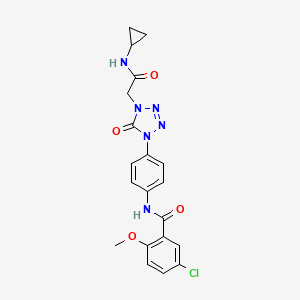
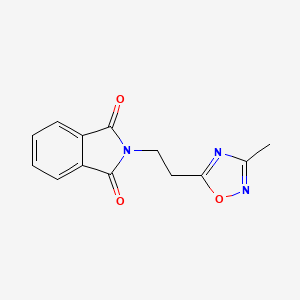
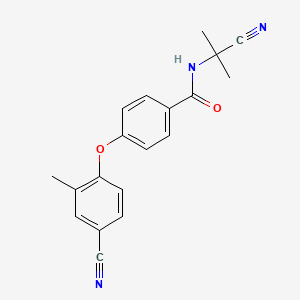
![1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2729940.png)